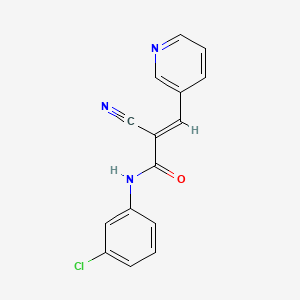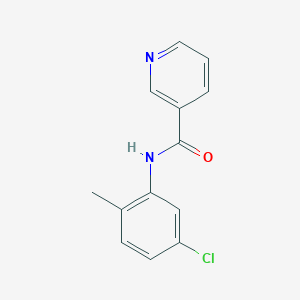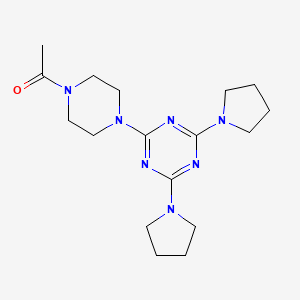
3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzothiophene derivatives and has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide inhibits BCR signaling by targeting Bruton's tyrosine kinase (BTK), a key mediator of B-cell activation. BTK is a cytoplasmic tyrosine kinase that is essential for BCR signaling and B-cell development. 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide binds to the active site of BTK and prevents its phosphorylation and activation, leading to inhibition of downstream signaling pathways and ultimately, inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
In preclinical studies, 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has been shown to induce apoptosis and inhibit proliferation of B-cells in CLL and MCL. 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has also been shown to inhibit the activation of T-cells and the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In addition, 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has been shown to reduce the levels of autoantibodies and immune complex deposition in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is its specificity for BTK, which reduces the potential for off-target effects and toxicity. 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is its relatively low solubility in aqueous solutions, which may affect its efficacy and bioavailability in vivo.
Orientations Futures
There are several future directions for the research and development of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide. One potential application of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide is in combination therapy with other targeted agents or chemotherapy for the treatment of B-cell malignancies. Another potential application is in the treatment of autoimmune diseases and inflammatory disorders, where 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide may be used as a monotherapy or in combination with other immunomodulatory agents. Further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide and to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide involves the reaction of 3,6-dichlorobenzothiophene-2-carboxylic acid with 3-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-dimethylformamide (DMF) and sodium azide to form the final product. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has shown promising results as an inhibitor of B-cell receptor (BCR) signaling in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). 3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide has also been shown to inhibit the activation of T-cells and the production of pro-inflammatory cytokines, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
3,6-dichloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NOS/c16-8-2-1-3-10(6-8)19-15(20)14-13(18)11-5-4-9(17)7-12(11)21-14/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEGWYKWBOCLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one](/img/structure/B5738019.png)


![methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5738041.png)

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5738052.png)


![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
![4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5738070.png)


![methyl 5-methyl-4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B5738084.png)
